1,3-Benzenedisulfonic acid
Overview
Description
1,3-Benzenedisulfonic acid, also known as Benzene-1,3-disulfonic acid, is a member of the class of benzenesulfonic acids consisting of benzene carrying two sulfo groups at positions 1 and 3 . Its molecular formula is C6H6O6S2 .
Synthesis Analysis
Benzene is introduced into a cast-steel agitator vessel containing 100% sulfuric acid. The contents of the reactor are heated to 100 ℃ and kept at this temperature for one hour .Molecular Structure Analysis
The molecular structure of this compound is characterized by an average mass of 238.238 Da and a monoisotopic mass of 237.960571 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it forms anionic complexes with Fe3+ at pH 3, followed by the addition of cetyl pyridinium chloride (CPC) as a positive counter ion to form a hydrophobic complex of Fe(ІІІ)–tiron–CPC .Physical and Chemical Properties Analysis
This compound has a melting point of 136.0 °C and a density of 1.764±0.06 g/cm3 . It is also characterized by a pKa of -1.43±0.30 .Scientific Research Applications
Quantum Chemical Modeling and Proton Transfer : 1,3-Benzenedisulfonic acid is involved in quantum chemical modeling studies. For example, hydrate clusters of this compound have been calculated using density functional theory, which is crucial in understanding structure formation and proton transfer in related compounds (Zyubina et al., 2012).
Metal-Organic Frameworks (MOFs) : This acid is used in the synthesis of thermally robust metal-organic frameworks (MOFs). It serves as a linker in MOFs with copper(II) centers, which have significantly increased thermal stability compared to common carboxylate MOFs (Mietrach et al., 2009).
Catalysis in Organic Reactions : In organic chemistry, derivatives of 1,2-benzenedisulfonimide, related to this compound, are used as safe Bronsted acid catalysts in various acid-catalyzed organic reactions, demonstrating versatility and efficiency (Barbero et al., 2007).
Dispersion of Cu2O Particles : Research shows that this compound derivatives can significantly affect the dispersion properties of Cu2O particles in aqueous suspensions, indicating its potential in materials science (Guedes et al., 2009).
Nickel Preconcentration in Food Samples : A functionalized resin with this compound derivatives has been developed for nickel preconcentration in food samples. This method is based on the sorption of Ni(II) ions and demonstrates the compound's application in analytical chemistry (Lemos et al., 2005).
Synthesis of Coordination Polymers : 1,4-Benzenedisulfonic acid, closely related to this compound, has been used in the preparation of coordination polymers, highlighting its role in the creation of novel materials (Zitzer et al., 2015).
Lead Preconcentration in Water Samples : A sorbent based on polyurethane foam functionalized with a this compound derivative has been developed for preconcentration of lead in water samples, showcasing its application in environmental analysis (Lemos et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
benzene-1,3-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUAHXANJKHFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
831-59-4 (2 sodium) | |
Record name | Benzene 1,3-disulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045060 | |
Record name | Benzene-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-48-6 | |
Record name | 1,3-Benzenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene 1,3-disulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedisulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BENZENEDISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TKY93G3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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